3-[(2-Cyanoethyl)disulfanyl]propanenitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "3-[(2-Cyanoethyl)disulfanyl]propanenitrile" often involves multi-step reactions that include the introduction of cyano and disulfanyl functionalities. For instance, methods have been developed for synthesizing sulfur-rich organic polysulfanes, which share structural similarities with the target compound, through reactions that yield high product purity and structural specificity (Kustos et al., 1993). These synthesis strategies highlight the versatility and complexity of generating sulfur-containing nitriles.
Molecular Structure Analysis
The molecular structure of compounds akin to "3-[(2-Cyanoethyl)disulfanyl]propanenitrile" has been elucidated through techniques such as X-ray crystallography. For example, the crystal structure of related sulfur-nitrogen compounds reveals intricate details about their molecular geometry, including bond lengths and angles, which are crucial for understanding their reactivity and physical properties (Li et al., 2011).
Chemical Reactions and Properties
"3-[(2-Cyanoethyl)disulfanyl]propanenitrile" and related molecules participate in a variety of chemical reactions, leveraging their functional groups. For instance, the presence of the cyano group allows for reactions typical of nitriles, such as nucleophilic addition, whereas the disulfanyl group can engage in redox reactions and serve as a precursor for further sulfur-based modifications. The synthesis and reactivity of sulfur-nitrogen compounds, such as the formation of cyclic sulfoximines through [3+2] cycloaddition reactions, demonstrate the compound's versatility (Ye et al., 2014).
Scientific Research Applications
Field
Application Summary
“3-[(2-Cyanoethyl)disulfanyl]propanenitrile” is used in the highly diastereoselective cascade dearomatization of 3-(2-isocyanoethyl)indoles with nitrile imines .
Method of Application
The compound is used in a nucleophilic/Friedel–Crafts/aza-Mannich type cascade and 1,3-dipolar cycloaddition reaction under catalyst-free and mild reaction conditions .
Results
This strategy offers a novel and convenient route to the rapid assembly of a wide range of unprecedented polycyclic indoline scaffolds in moderate to excellent yields and diastereoselectivities .
Application in Molecular Biology
Field
Application Summary
“3-[(2-Cyanoethyl)disulfanyl]propanenitrile” is used in the synthesis of partially 2′/3 ′-O-acetylated oligoribonucleotides .
Method of Application
The compound is used in a 2 ′/3 ′-O-acetyl orthogonal protecting group strategy in which non-nucleophilic strong-base (DBU) labile nucleobase protecting groups and a UV-light cleavable linker were used .
Results
The strong-base stability of the photolabile linker allowed on-column nucleobase and phosphate deprotection, followed by a mild cleavage of the acetylated oligonucleotides from the solid support with UV light .
Safety And Hazards
The safety and hazards associated with 3-[(2-Cyanoethyl)disulfanyl]propanenitrile are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it.
Future Directions
The future directions for research on 3-[(2-Cyanoethyl)disulfanyl]propanenitrile are not specified in the available resources. Given its potential therapeutic and industrial applications1, it may be a subject of interest for further studies.
Please note that this information is based on the available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
properties
IUPAC Name |
3-(2-cyanoethyldisulfanyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c7-3-1-5-9-10-6-2-4-8/h1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEYGEJOMQFDFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195532 | |
Record name | Propionitrile, dithiodi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Cyanoethyl)disulfanyl]propanenitrile | |
CAS RN |
42841-31-6 | |
Record name | 3,3′-Dithiobis[propanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42841-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionitrile, dithiodi- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042841316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionitrile, dithiodi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Dithiobis(propionitrile) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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